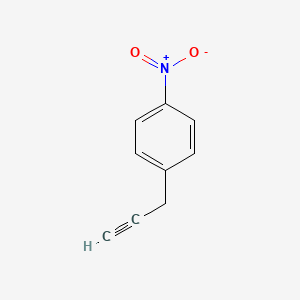

1-Nitro-4-(prop-2-YN-1-YL)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXATVFEDHQPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302151 | |

| Record name | 1-Nitro-4-(2-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944896-91-7 | |

| Record name | 1-Nitro-4-(2-propyn-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944896-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-4-(2-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 1-Nitro-4-(prop-2-yn-1-yl)benzene. Due to its structural motifs—a nitroaromatic system and a terminal alkyne—this molecule holds potential for applications in medicinal chemistry and materials science. The nitro group can act as a bio-reductive trigger for cytotoxicity in hypoxic environments, characteristic of solid tumors, and is a known pharmacophore in various antimicrobial agents. The propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions. This document compiles available spectroscopic data, details a proposed synthetic protocol, and discusses the potential biological significance of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.16 | d, J=8.7 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.39 | d, J=8.7 Hz | 2H | Ar-H (meta to NO₂) |

| 3.55 | d, J=2.7 Hz | 2H | CH₂ |

| 2.25 | t, J=2.7 Hz | 1H | C≡CH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 147.0 | C-NO₂ |

| 146.8 | C-CH₂ |

| 129.9 | Ar-CH (meta to NO₂) |

| 123.9 | Ar-CH (ortho to NO₂) |

| 80.0 | C ≡CH |

| 72.4 | C≡C H |

| 34.9 | CH₂ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3288 | ≡C-H stretch |

| 2120 | C≡C stretch |

| 1599, 1492 | C=C aromatic stretch |

| 1515, 1345 | N-O asymmetric & symmetric stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 161.06 | [M]⁺ |

Experimental Protocols

Proposed Synthesis of this compound via Sonogashira Coupling

A plausible and widely used method for the synthesis of molecules with the structural features of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl halide.

Reaction Scheme:

Materials:

-

4-Iodonitrobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Thionyl chloride (SOCl₂)

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Sonogashira Coupling: To a solution of 4-iodonitrobenzene (1.0 eq) in an anhydrous solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.0 eq).

-

To this mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenyl)prop-2-yn-1-ol.

-

Conversion to Propargyl Chloride: The resulting alcohol is then converted to the corresponding chloride by reaction with thionyl chloride.

-

Reduction to the final product: The propargyl chloride is subsequently reduced using a suitable reducing agent like lithium aluminum hydride to afford this compound.

Note: This is a generalized protocol based on established Sonogashira coupling procedures and subsequent standard organic transformations. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve optimal yields.

Logical Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Potential Biological Signaling Pathways

Caption: General Bio-reductive Pathway.

Nitro-containing compounds can be reduced by nitroreductase enzymes, which are more active in the hypoxic environments of solid tumors and certain bacteria. This reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breaks, the formation of protein adducts, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2] The propargyl group on this compound could be further functionalized to target specific cellular components, potentially enhancing the selectivity and efficacy of the compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties and a viable synthetic approach for this compound. The presented data and protocols are intended to facilitate further research into the chemical and biological properties of this and related compounds. The presence of both a bioreducible nitro group and a versatile propargyl handle makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and drug development. While specific biological activity data for this compound is currently lacking, the known mechanisms of action of nitroaromatic compounds suggest potential for antimicrobial and anticancer applications. Further studies are warranted to explore these possibilities.

References

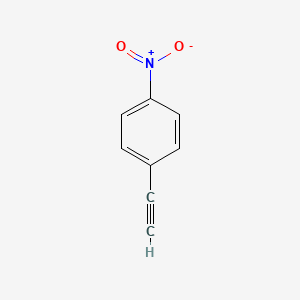

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene and its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical characteristics of the novel compound 1-Nitro-4-(prop-2-yn-1-yl)benzene. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive analysis of its well-characterized constitutional isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, as a primary reference. The guide further elaborates on the general chemical principles governing the reactivity of the key functional moieties and proposes a synthetic pathway for this compound.

Physicochemical Properties

| Property | Value (for 1-Nitro-4-(1-propyn-1-yl)benzene) |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Pale yellow block-like crystals[1] |

| Crystal System | Monoclinic[1] |

| Space Group | I2/a[1] |

| Density (calculated) | 1.391 Mg m⁻³[1] |

Spectroscopic and Crystallographic Data of 1-Nitro-4-(1-propyn-1-yl)benzene

The following table summarizes key crystallographic data obtained from X-ray diffraction studies on 1-Nitro-4-(1-propyn-1-yl)benzene.[1]

| Parameter | Value |

| Unit cell dimensions | a = 7.3633 (13) Åb = 12.0641 (16) Åc = 8.9185 (19) Åβ = 103.738 (13)° |

| Volume | 769.6 (2) ų |

| Z | 4 |

| Radiation type | Cu Kα |

| Wavelength | 1.54178 Å |

| Temperature | 100 K |

Chemical Reactivity and Characteristics

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the reactive propargyl group attached to the benzene ring.

The Nitroaromatic System

The nitro group (-NO₂) is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to its powerful electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

digraph "Electrophilic_Aromatic_Substitution_Deactivation" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

Benzene [label="Benzene\n(High Electron Density)"];

Nitrobenzene [label="this compound\n(Reduced Electron Density)"];

Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product [label="Substituted Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzene -> Nitrobenzene [label="-NO2 group addition", style=dashed];

Electrophile -> Benzene [label="Faster Reaction"];

Electrophile -> Nitrobenzene [label="Slower Reaction", color="#EA4335"];

Nitrobenzene -> Product;

}

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

***

Experimental Protocol for the Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

The following is a detailed experimental protocol for the synthesis of the isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, which can be adapted for the synthesis of the target compound.[1]

Materials:

-

4-Iodonitrobenzene

-

1,3-Dilithiopropyne

-

Copper(I) iodide (CuI)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a solution of 4-iodonitrobenzene in an anhydrous solvent, add 1 equivalent of CuI and catalytic amounts of Pd(PPh₃)₂Cl₂.

-

Slowly add a solution of 1,3-dilithiopropyne to the reaction mixture at room temperature.

-

Stir the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The unique combination of a nitroaromatic ring and a terminal alkyne makes this compound an interesting candidate for drug discovery and development. The nitro group can be a key pharmacophore in certain drug classes, while the propargyl group allows for facile modification and conjugation via click chemistry, enabling its use in:

-

Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against various biological targets.

-

Bioconjugation: The terminal alkyne can be used to attach the molecule to larger biomolecules, such as proteins or antibodies, for targeted drug delivery or as a biological probe.

-

Lead Optimization: The propargyl handle allows for the rapid synthesis of a library of derivatives to explore structure-activity relationships.

```dot

digraph "Drug_Discovery_Workflow" {

graph [rankdir="TB", splines=true, nodesep=0.4];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

"Start" [label="this compound", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"FBDD" [label="Fragment-Based Screening"];

"Hit_ID" [label="Hit Identification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Click_Chem" [label="Click Chemistry Derivatization"];

"SAR" [label="Structure-Activity\nRelationship Studies"];

"Lead_Opt" [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "FBDD";

"FBDD" -> "Hit_ID";

"Hit_ID" -> "Click_Chem";

"Click_Chem" -> "SAR";

"SAR" -> "Lead_Opt";

}

References

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental and extensive theoretical data for 1-Nitro-4-(prop-2-yn-1-yl)benzene is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known chemistry and biological activities of closely related nitroaromatic and propargyl-containing compounds. The information presented herein should be used as a foundation for further research and investigation.

Introduction

This compound is an aromatic nitro compound featuring a propargyl group substituent. The presence of the nitro group, a strong electron-withdrawing moiety, and the propargyl group, a reactive functional group containing a carbon-carbon triple bond, suggests a rich chemical reactivity and potential for diverse biological activities. Nitroaromatic compounds are a well-established class of molecules with applications ranging from explosives and dyes to pharmaceuticals.[1][2][3][4] The introduction of a propargyl group offers a handle for further chemical modifications, such as click chemistry, and may contribute to its biological mechanism of action. This document aims to provide a detailed theoretical and computational perspective on this compound, alongside plausible experimental protocols for its synthesis and biological evaluation based on analogous compounds.

Molecular Properties and Computational Analysis

Structural and Electronic Properties

The structure of this compound consists of a benzene ring substituted with a nitro group and a propargyl group at the para position. The nitro group significantly influences the electronic properties of the benzene ring, withdrawing electron density and making the aromatic ring electron-deficient. This has implications for its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Formal Charge | 0 |

| pKa (most acidic) | 15.5 (predicted for the methylene protons adjacent to the alkyne) |

Note: These values are predicted using computational models and require experimental verification.

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the aromatic ring would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the propargyl group would likely appear as a doublet around δ 3.5-4.0 ppm, coupled to the acetylenic proton. The acetylenic proton would appear as a triplet around δ 2.5-3.0 ppm.

-

¹³C NMR: The carbon atoms of the aromatic ring would show characteristic shifts, with the carbon bearing the nitro group being the most deshielded. The carbons of the propargyl group would also have distinct signals for the methylene carbon and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520 and 1350 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker peak for the C≡C triple bond stretch (around 2120 cm⁻¹).

Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not available in the cited literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. Additionally, the synthesis of a constitutional isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, has been reported and is detailed below.

Proposed Synthesis of this compound

A potential synthetic approach would involve the Sonogashira coupling of 4-iodonitrobenzene with propargyl alcohol, followed by oxidation of the alcohol and subsequent functional group manipulation to yield the target compound. A more direct route could be the propargylation of a suitable 4-nitrophenyl precursor.

Experimental Protocol for the Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

This protocol is for a constitutional isomer and is adapted from the literature.[5][6]

Materials:

-

4-Iodonitrobenzene

-

1,3-Dilithiopropyne

-

Copper(I) iodide (CuI)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

A solution of 1,3-dilithiopropyne is prepared in situ in anhydrous THF.

-

To a stirred solution of 4-iodonitrobenzene in anhydrous THF under an inert atmosphere, add 1 equivalent of CuI and a catalytic amount of Pd(PPh₃)₂Cl₂.

-

The solution of 1,3-dilithiopropyne is then added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Nitro-4-(1-propyn-1-yl)benzene.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds exhibit a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] The mechanism of action is often linked to the bioreduction of the nitro group to reactive intermediates that can induce oxidative stress and damage cellular macromolecules.[1][5]

Postulated Mechanism of Action

The biological activity of this compound is likely to be mediated by the reduction of its nitro group. In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and can lead to cellular damage.

Caption: Postulated reductive activation pathway of this compound.

Potential Therapeutic Applications

-

Anticancer Agent: The selective activation in hypoxic tumor environments makes nitroaromatic compounds attractive candidates for cancer therapy. Several nitroaromatic compounds have been investigated as potential anticancer agents.[7][8][9][10][11]

-

Antimicrobial Agent: The reductive activation mechanism is also effective against anaerobic bacteria and certain protozoa, making this class of compounds a source of antimicrobial drugs.[1][2][3][4]

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activity of nitroaromatic compounds and can be adapted for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the combined presence of a nitro group and a propargyl moiety. While specific experimental data is lacking, theoretical considerations and data from analogous compounds suggest its potential as a bioreductively activated agent with possible applications in cancer and infectious disease therapy. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Computational studies, such as DFT calculations and molecular docking, would provide valuable insights into its electronic structure, reactivity, and potential biological targets. The propargyl group also opens up avenues for its use as a chemical probe or for the development of targeted drug delivery systems through click chemistry.

References

- 1. scielo.br [scielo.br]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

An In-depth Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Properties, Handling, and Synthesis

Introduction

1-Nitro-4-(prop-2-yn-1-yl)benzene is a niche aromatic compound featuring a nitro group and a propargyl substituent on a benzene ring. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nitro group and the reactive terminal alkyne moiety allow for a wide range of chemical transformations. This document provides a comprehensive overview of its predicted solubility, stability, and handling, alongside inferred experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent functional groups and by examining related molecules.

Table 1: Predicted Physicochemical Properties of this compound and its Analogs

| Property | This compound (Predicted) | Nitrobenzene (Analog) | 4-Nitrotoluene (Analog) | Phenylacetylene (Analog) |

| Molecular Formula | C₉H₇NO₂ | C₆H₅NO₂ | C₇H₇NO₂ | C₈H₆ |

| Molecular Weight | 161.16 g/mol | 123.11 g/mol | 137.14 g/mol | 102.13 g/mol |

| Appearance | Likely a pale yellow solid or liquid | Pale yellow, oily liquid[1][2][3] | Pale yellow crystalline solid[4][5] | Colorless, viscous liquid[6] |

| Odor | Faint aromatic or almond-like | Almond-like[1][2][7] | Weak aromatic[5][8] | - |

| Boiling Point (°C) | > 200 °C | 210 °C[7] | 238 °C[4] | 142-144 °C[9] |

| Melting Point (°C) | Likely a low-melting solid | 5.7 °C[7] | 51-54 °C[4][10] | -45 °C[6] |

Solubility

The solubility of this compound is expected to be low in water and high in common organic solvents, a characteristic trait of many aromatic compounds.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale based on Analogs |

| Water | Poorly soluble to insoluble | Nitrobenzene and 4-nitrotoluene have low water solubility (0.19 g/100mL and 0.044 g/100mL, respectively). Phenylacetylene is also insoluble in water.[1][3][4][8][9][11][12] |

| Alcohols (Ethanol, Methanol) | Soluble to freely soluble | Nitrobenzene, 4-nitrotoluene, and phenylacetylene are all soluble in alcohols.[1][3][4][5][8][9] |

| Ethers (Diethyl ether) | Soluble to freely soluble | Nitrobenzene, 4-nitrotoluene, and phenylacetylene are soluble in diethyl ether.[1][3][4][5][8][9] |

| Halogenated Solvents (DCM, Chloroform) | Soluble | 4-Nitrotoluene is soluble in chloroform.[8] |

| Aromatic Solvents (Benzene, Toluene) | Soluble | Nitrobenzene and 4-nitrotoluene are soluble in benzene.[1][3][4][5][8] |

| Acetone | Soluble | Nitrobenzene and 4-nitrotoluene are soluble in acetone.[3][5][8] |

Stability and Reactivity

The stability of this compound is dictated by the interplay of the nitroaromatic system and the terminal alkyne. While the molecule is expected to be stable under standard conditions, certain conditions can lead to decomposition or unwanted reactions.

-

Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures, and this decomposition can be violent, especially under confinement.[13][14][15][16] The presence of impurities can lower the decomposition temperature.[16] It is predicted that this compound will exhibit similar thermal sensitivity.

-

Light Sensitivity: Phenylacetylene is noted to be light-sensitive.[12] Therefore, it is prudent to handle and store this compound in a way that minimizes exposure to light.

-

Chemical Incompatibilities:

-

Bases: Aromatic nitro compounds can react explosively with strong bases.[13][14] The terminal alkyne C-H bond is acidic and will be deprotonated by strong bases to form a reactive acetylide anion.[17][18][19]

-

Reducing Agents: The nitro group can be readily reduced to an amino group. This reaction is a common synthetic transformation. However, vigorous reactions can occur with certain reducing agents.[13][14]

-

Oxidizing Agents: While the nitroaromatic core is relatively resistant to oxidation, the propargyl group can be susceptible to oxidation.[20] Strong oxidizing agents should be avoided as they can lead to violent reactions.[13][14][21]

-

Acids: Strong acids may promote polymerization of the alkyne or other reactions.[12]

-

-

Reactivity of the Propargyl Group: The terminal alkyne is a versatile functional group that can undergo a variety of reactions, including:

-

Reactivity of the Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. It can be reduced to an amine, which is an activating group, providing a route to further functionalization.

Handling and Safety

Given the predicted properties, stringent safety measures are necessary when handling this compound.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

-

-

Engineering Controls:

-

Work in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Storage:

-

Spill and Disposal:

-

In case of a spill, evacuate the area. Use appropriate PPE for cleanup. Absorb the spill with an inert material and collect it in a sealed container for disposal.

-

Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Experimental Protocols (Inferred)

The following are plausible experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures and would require optimization.

A common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide is the Sonogashira coupling.

-

Reaction: 1-Iodo-4-nitrobenzene + Propargyl alcohol → 1-Nitro-4-(3-hydroxyprop-1-yn-1-yl)benzene Followed by further modification to get the target compound, or use of a different propargyl synthon.

A more direct, though potentially challenging, route would be a Negishi or similar cross-coupling with a propargyl-zinc reagent. A simplified conceptual workflow is presented below.

Purification of the crude product would likely involve column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar starting materials and byproducts would elute first, followed by the more polar product. The progress can be monitored by Thin Layer Chromatography (TLC).

The structure and purity of the final compound would be confirmed using standard analytical techniques.

Table 3: Predicted Analytical Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the range of 7.5-8.5 ppm (two doublets).- Methylene protons adjacent to the alkyne and the aromatic ring around 3.5-4.0 ppm (a doublet).- Acetylenic proton around 2.0-2.5 ppm (a triplet). |

| ¹³C NMR | - Aromatic carbons (six signals, some may overlap).- Quaternary alkyne carbon (~80 ppm).- Terminal alkyne carbon (~75 ppm).- Methylene carbon (~20-30 ppm). |

| IR Spectroscopy | - Asymmetric and symmetric NO₂ stretching around 1520 and 1340 cm⁻¹.- C≡C stretching around 2100-2140 cm⁻¹ (weak).- ≡C-H stretching around 3300 cm⁻¹ (sharp).- Aromatic C-H and C=C stretching. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. |

Conclusion

While this compound is not a commonly available compound, its synthesis and handling can be approached rationally based on the well-established chemistry of its constituent functional groups. Its predicted properties suggest it is a compound that requires careful handling due to potential thermal instability and toxicity associated with nitroaromatic compounds. However, its dual functionality makes it an attractive target for synthetic chemists in the fields of medicinal chemistry and materials science. Further experimental investigation is required to fully characterize this compound and unlock its synthetic potential.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 7. adityadyechem.com [adityadyechem.com]

- 8. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. フェニルアセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. phenylacetylene [chemister.ru]

- 12. Cas 536-74-3,Phenylacetylene | lookchem [lookchem.com]

- 13. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 16. icheme.org [icheme.org]

- 17. Alkyne Reactivity [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]

- 22. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

- 23. utsc.utoronto.ca [utsc.utoronto.ca]

A Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and potential applications of 1-Nitro-4-(prop-2-yn-1-yl)benzene, a versatile building block in medicinal chemistry and materials science. This document details synthetic methodologies, presents key quantitative data, and explores its utility in the construction of complex molecular architectures.

Introduction

This compound is an aromatic compound featuring a nitro group and a terminal alkyne functionality. The presence of the nitro group, a known pharmacophore and a strong electron-withdrawing group, coupled with the reactive propargyl group, makes this molecule a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly 1,2,3-triazoles, via "click chemistry." These triazole derivatives are of significant interest in drug discovery due to their wide spectrum of biological activities.[1][2]

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] An alternative approach involves the alkynylation of a suitable nitrobenzene derivative.

Sonogashira Coupling Approach

A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling of a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) with propargyl alcohol, followed by a subsequent reaction to install the terminal alkyne, or directly with propyne gas. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A related synthesis of the isomer, 1-Nitro-4-(1-propyn-1-yl)benzene, has been reported via the alkynylation of 4-iodonitrobenzene with 1,3-dilithiopropyne in the presence of copper(I) iodide and a palladium catalyst.[3][4] This methodology could potentially be adapted for the synthesis of the target molecule.

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of this compound.

-

Materials:

-

4-Iodonitrobenzene or 4-Bromonitrobenzene (1.0 eq)

-

Propyne source (e.g., propyne gas or a suitable precursor) (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.05 - 0.1 eq)

-

Amine base (e.g., triethylamine or diisopropylamine) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

-

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-halonitrobenzene, palladium catalyst, copper(I) iodide, and the amine base.

-

Dissolve the solids in the anhydrous solvent.

-

Introduce the propyne source into the reaction mixture. If using propyne gas, it can be bubbled through the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield (Sonogashira Coupling) | Typically 70-95% | General literature on Sonogashira reactions |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.5-8.2 (m, 4H), Propargylic protons: ~3.5 (d, 2H), Acetylenic proton: ~2.2 (t, 1H) | Predicted based on similar structures |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons: ~123-148, Propargylic carbon: ~25, Acetylenic carbons: ~70, ~80 | Predicted based on similar structures |

| IR (cm⁻¹) | ~3300 (≡C-H), ~2120 (C≡C), ~1520 & ~1350 (NO₂) | Predicted based on functional groups[5] |

| Mass Spec (m/z) | [M]+ calculated for C₉H₇NO₂: 161.05 | General principles of mass spectrometry |

Applications of this compound

The bifunctional nature of this compound makes it a valuable tool in organic synthesis, particularly for the construction of novel bioactive molecules and functional materials.

Click Chemistry: Synthesis of 1,2,3-Triazoles

The terminal alkyne group of this compound is a key functional handle for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting with a wide variety of organic azides.

The resulting triazole ring is a stable, aromatic linker that can connect the nitrophenyl moiety to other molecular fragments. This modular approach is highly valuable in drug discovery for generating libraries of compounds for biological screening.[8][9]

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

This compound (1.0 eq)

-

Organic azide (1.0 - 1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

-

Sodium ascorbate (0.1 - 0.2 eq)

-

Solvent (e.g., t-butanol/water, DMF, or DMSO)

-

-

Procedure:

-

Dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting triazole derivative by recrystallization or column chromatography.

-

Drug Discovery and Medicinal Chemistry

The nitroaromatic scaffold is present in numerous biologically active compounds and approved drugs.[1] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization.

The 1,2,3-triazole moiety, formed via the click reaction, is also a well-established pharmacophore, exhibiting a broad range of biological activities including antimicrobial, antiviral, and anticancer properties.[2] By combining the nitrophenyl group with a triazole linker, this compound serves as a scaffold for the synthesis of novel drug candidates with potential therapeutic applications.

Visualizations

Synthesis Workflow: Sonogashira Coupling

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

References

- 1. 1-Nitro-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Nitro-4-(1-propyn-1-yl)benzene [kerwa.ucr.ac.cr]

- 4. researchgate.net [researchgate.net]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Nitro-4-(prop-2-yn-1-yloxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Toxicity of 1-Nitro-4-(prop-2-yn-1-yl)benzene

Disclaimer: No direct safety and toxicity data for 1-Nitro-4-(prop-2-yn-1-yl)benzene has been found in publicly available literature. This guide provides an assessment based on the toxicological profiles of structurally related compounds, primarily the parent compound Nitrobenzene and its alkyl-substituted analogs. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for risk assessment and in designing appropriate safety protocols.

Executive Summary

This compound is a nitroaromatic compound with a propargyl functional group. Due to the absence of specific toxicological data, its safety profile must be inferred from analogous compounds. The primary hazards associated with this class of chemicals, particularly nitrobenzene, include systemic toxicity affecting the blood, liver, kidneys, and reproductive organs. Methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, is a hallmark of nitroaromatic compound poisoning. Furthermore, there are concerns regarding potential genotoxicity and carcinogenicity. This document provides a comprehensive overview of the known toxicological data for relevant surrogate molecules, details of experimental protocols for toxicity assessment, and visual representations of metabolic pathways and experimental workflows.

Toxicological Profile of Structurally Related Compounds

The toxicity of this compound can be anticipated by examining the known effects of nitrobenzene and its derivatives with simple alkyl side chains. The nitro group is the primary toxophore, while the side chain can influence metabolic activation and detoxification pathways.

Acute Toxicity

Acute exposure to nitroaromatic compounds can lead to severe health effects. The primary route of concern is absorption through the skin, inhalation, and ingestion.

Table 1: Acute Toxicity Data for Nitrobenzene and Related Compounds

| Compound | CAS Number | Route | Species | LD50/LC50 | Reference(s) |

| Nitrobenzene | 98-95-3 | Oral | Rat | 450 - 732 mg/kg | [1] |

| Dermal | Rat | 2,100 mg/kg | [1] | ||

| Inhalation | Rat | LCLo (1h): 4 ppm | [2] | ||

| 4-Nitrotoluene | 99-99-0 | Oral | Rat | > 2,250 mg/kg | [3][4] |

| Dermal | Rat | > 750 mg/kg | [4] | ||

| Inhalation | Rat | > 851 mg/m³ | [4] | ||

| 4-Chloronitrobenzene | 100-00-5 | Oral | Rat | 294 - 694 mg/kg | [5] |

| Dermal | Rat | 750 - 1722 mg/kg | [5] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration

Organ-Specific Toxicity

Systemic toxicity is a major concern for nitroaromatic compounds, with several organs being primary targets.

-

Hematotoxicity: The hallmark of nitrobenzene poisoning is methemoglobinemia , where the ferrous iron in hemoglobin is oxidized to the ferric state, rendering it unable to transport oxygen.[6] This leads to cyanosis, headache, dizziness, and in severe cases, can be fatal.[2][7]

-

Hepatotoxicity: The liver is a target organ, with observed effects including increased liver weight, fatty liver degeneration, and necrosis in animal studies.[8]

-

Nephrotoxicity: Kidney damage has been reported, including increased kidney weight and tubular necrosis.[8]

-

Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant, causing testicular atrophy, and decreased sperm production in animal models.[8][9]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of nitroaromatic compounds is a significant area of investigation.

-

Genotoxicity: Nitrobenzene has shown mixed results in genotoxicity assays. It is generally negative in bacterial mutagenicity tests (Ames test) but has been reported to cause chromosomal aberrations and DNA damage in some in vivo and in vitro mammalian cell systems.[2][10]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[2] In animal studies, an increased incidence of tumors in the liver, kidney, and thyroid has been observed in rats and mice exposed to nitrobenzene.[11][12] For 4-nitrotoluene, there is inadequate evidence for carcinogenicity in humans and experimental animals.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicity. The following are outlines of standard protocols relevant to the evaluation of a novel nitroaromatic compound.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Principle: The tester strains are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium). The assay measures the frequency of back mutations to prototrophy in the presence of the test substance.

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).[11][12][15][16]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[17]

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies is counted.[17]

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.[17]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

-

Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. These are retained in the cytoplasm of young erythrocytes after the main nucleus is expelled.

-

Methodology:

-

Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels, along with vehicle and positive controls.[18][19]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[18]

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.[18][20]

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[19]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This test provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.

-

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation.

-

Methodology:

-

Test System: The rat is the preferred species.[9]

-

Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[9][21]

-

Endpoints: Observations include effects on mating behavior, fertility, pregnancy outcomes, and the survival and growth of the offspring.[22] Histopathology of the reproductive organs is also performed.[13][22]

-

Evaluation: The findings are evaluated based on the incidence and severity of any adverse effects on reproductive and developmental parameters.[22]

-

Carcinogenicity Studies (OECD 451)

These long-term studies are designed to assess the carcinogenic potential of a substance.

-

Principle: Animals are exposed to the test substance for a major portion of their lifespan.

-

Methodology:

-

Dosing: The substance is administered daily for 18-24 months, typically in the diet or by gavage, at three dose levels plus a control.[24][25]

-

Endpoints: The primary endpoints are the incidence, type, and location of tumors.[26] Detailed clinical observations and histopathological examinations are conducted.[6]

-

Evaluation: Statistical analysis is used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.[26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the toxicology of this compound.

General Metabolic Pathway of Nitroaromatic Compounds

Caption: General metabolic pathway of nitroaromatic compounds.

Tiered Toxicological Testing Workflow

Caption: A tiered workflow for toxicological assessment.

Conclusion and Recommendations

Due to the lack of direct toxicological data for this compound, a precautionary approach is strongly advised. Based on the data from nitrobenzene and its alkyl analogs, this compound should be handled as a potentially toxic substance with the potential to cause methemoglobinemia, and damage to the liver, kidneys, and reproductive system. It may also possess genotoxic and carcinogenic properties.

Recommendations for handling and research:

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Dermal absorption is a significant route of exposure for nitroaromatics.

-

Toxicity Testing: If this compound is a candidate for further development, a comprehensive toxicological evaluation is essential. This should begin with in vitro screening assays, such as the Ames test, followed by in vivo studies to assess acute toxicity, genotoxicity, and repeated dose toxicity.

-

Further Research: Studies on the metabolism of this compound are needed to understand the role of the propargyl group in its toxicokinetics and potential for bioactivation.

This guide provides a foundational understanding of the potential hazards of this compound based on the available data for structurally related compounds. It is imperative that this information is used to inform safe handling practices and to guide future toxicological studies.

References

- 1. gov.uk [gov.uk]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. inotiv.com [inotiv.com]

- 9. oecd.org [oecd.org]

- 10. Methemoglobin assay [bio-protocol.org]

- 11. nib.si [nib.si]

- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. 4-Nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. enamine.net [enamine.net]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 19. nucro-technics.com [nucro-technics.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. policycommons.net [policycommons.net]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. quantics.co.uk [quantics.co.uk]

Preliminary Investigation of 1-Nitro-4-(prop-2-yn-1-yl)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The scaffold of 1-Nitro-4-(prop-2-yn-1-yl)benzene combines two key chemical moieties: a nitroaromatic ring and a terminal alkyne. Nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy. The propargyl group, containing a terminal alkyne, is a versatile functional handle for various chemical modifications, including "click chemistry" reactions, which are widely used in drug discovery and bioconjugation. The combination of these two groups in a single molecule presents an interesting starting point for the development of novel therapeutic agents.

This guide will cover the known synthesis of similar compounds, potential biological evaluation strategies, and the underlying signaling pathways that may be targeted by such derivatives.

Synthesis of this compound Derivatives

While a specific, detailed synthesis for this compound was not found in the reviewed literature, synthetic routes for closely related analogues provide a clear blueprint for its preparation.

Synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

A common route to a closely related ether-linked derivative involves the Williamson ether synthesis.

-

Reaction: 4-Nitrophenol is reacted with propargyl bromide in the presence of a base.

-

Reagents and Conditions:

-

4-Nitrophenol

-

Propargyl bromide

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Acetone or DMF)

-

Reaction is typically carried out at room temperature or with gentle heating.

-

Synthesis of 1-Nitro-4-(1-propyn-1-yl)benzene

A direct C-C bond formation between the aromatic ring and the propargyl group can be achieved through cross-coupling reactions. A documented synthesis involves the alkynylation of an aryl halide.[2]

-

Reaction: 4-Iodonitrobenzene is coupled with 1,3-dilithiopropyne.[2]

-

Reagents and Conditions:

-

4-Iodonitrobenzene

-

1,3-dilithiopropyne

-

Copper(I) iodide (CuI)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

An appropriate solvent system.

-

This reaction highlights a feasible strategy for the synthesis of the direct C-C linked analogue of the target compound.

Potential Biological Activities and Experimental Protocols

Based on the structural motifs present in this compound, several biological activities can be hypothesized, primarily focusing on anticancer effects. The nitrobenzene moiety is a known pharmacophore in several anticancer agents, and the propargyl group allows for further derivatization to enhance activity and target specificity.

Cytotoxicity and Anticancer Activity

A primary area of investigation for these derivatives would be their cytotoxic effects against various cancer cell lines.

| Biological Activity | Assay | Key Parameters Measured |

| Cytotoxicity | MTT Assay | Cell viability (IC50) |

| Flow Cytometry with Propidium Iodide | Percentage of dead cells | |

| Tubulin Polymerization Inhibition | In vitro Tubulin Polymerization Assay | Inhibition of microtubule formation (IC50) |

| Protein Kinase Inhibition | In vitro Kinase Assay | Inhibition of specific kinase activity (IC50) |

| Mutagenicity | Ames Test | Revertant colonies (mutagenic potential) |

3.1.1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

3.1.2. Tubulin Polymerization Assay

This assay assesses the ability of a compound to interfere with the formation of microtubules, a key target for many anticancer drugs.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization, using a fluorescence plate reader.

-

Data Analysis: Calculate the rate and extent of polymerization and determine the IC50 for inhibition.

3.1.3. Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which are often dysregulated in cancer.

-

Reaction Setup: In a microplate well, combine the specific protein kinase, its substrate (often a peptide), and ATP.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Reaction Incubation: Incubate the mixture to allow the phosphorylation reaction to proceed.

-

Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

3.1.4. Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.

-

Strain Preparation: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Compound Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

-

Plating: Plate the mixture on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Potential Signaling Pathways in Cancer

While no specific signaling pathways have been elucidated for this compound derivatives, their potential as anticancer agents suggests they might interact with key pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The structural features of this compound and its potential derivatives present a compelling case for their investigation as novel therapeutic agents, particularly in the context of oncology. While this guide provides a foundational framework for synthesis and biological evaluation, further research is imperative. The immediate next steps should focus on the synthesis of a library of derivatives and subsequent screening for cytotoxicity against a panel of cancer cell lines. Active compounds should then be subjected to more detailed mechanistic studies, including the assays outlined in this document, to elucidate their mode of action and identify specific molecular targets and affected signaling pathways. The presence of the propargyl group offers a unique opportunity for the development of targeted drug delivery systems or for use in proteomic studies to identify binding partners.

References

The Versatile Precursor: A Technical Guide to 1-Nitro-4-(prop-2-yn-1-yl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 1-Nitro-4-(prop-2-yn-1-yl)benzene, a valuable and versatile precursor in modern organic synthesis. Its unique bifunctional nature, featuring a terminal alkyne and a nitro-substituted aromatic ring, opens avenues for diverse chemical transformations, making it a key building block in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols.

Core Properties and Synthesis

This compound is a solid at room temperature. While specific physical properties for this exact compound are not widely published, its analogues and precursors provide valuable reference points. For instance, the closely related 1-nitro-4-(prop-2-yn-1-yloxy)benzene is also a solid. The key structural features governing its reactivity are the terminal alkyne, which is amenable to a variety of coupling and cycloaddition reactions, and the nitro group on the benzene ring, which can be readily reduced to an amine or used to influence the regioselectivity of other reactions.

Synthesis of this compound

A common and efficient method for the synthesis of similar aryl propargyl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of the related compound, 1-nitro-4-(prop-2-yn-1-yloxy)benzene, this involves the reaction of 4-nitrophenol with propargyl bromide in the presence of a base.

A plausible and analogous synthetic route to this compound would involve the propargylation of a suitable 4-nitrobenzyl derivative. For instance, the reaction of 4-nitrobenzyl bromide with a propargylating agent.

Table 1: Physical and Spectroscopic Data of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 1-Nitro-4-(1-propyn-1-yl)benzene | C₉H₇NO₂ | 161.16 | Not Reported | Crystal Data: Monoclinic, I2/a, a = 7.99 Å, b = 12.06 Å, c = 8.92 Å[1][2] |

| 1-Nitro-4-(phenylethynyl)benzene | C₁₄H₉NO₂ | 223.23 | 106-108 | ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53.[3] |

| 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | C₉H₇NO₃ | 177.16 | Not Reported | ¹H NMR (assumed): Signals expected for the aromatic protons (approx. 7.0-8.3 ppm), the propargyl methylene protons (approx. 4.8 ppm), and the acetylenic proton (approx. 2.5 ppm). |

Experimental Protocol: Synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (Analogous Williamson Ether Synthesis)

This protocol is for a closely related compound and can be adapted for similar syntheses.

Materials:

-

4-Nitrophenol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (dry)

Procedure:

-

To a solution of 4-nitrophenol in dry acetone, add potassium carbonate (3.5 equivalents).

-

Stir the mixture at room temperature.

-

Add propargyl bromide (1.2 equivalents) to the reaction mixture.

-

Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-nitro-4-(prop-2-yn-1-yloxy)benzene. A reported yield for this reaction is 76%.[4]

Caption: Williamson ether synthesis of a 1-nitro-4-(propargyloxy)benzene derivative.

Key Reactions and Applications

This compound serves as a versatile precursor for a range of important chemical transformations, primarily leveraging the reactivity of the alkyne and nitro functionalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[8]

References

- 1. 1-Nitro-4-(1-propyn-1-yl)benzene [kerwa.ucr.ac.cr]

- 2. researchgate.net [researchgate.net]

- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Use of 1-Nitro-4-(prop-2-yn-1-yl)benzene in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Nitro-4-(prop-2-yn-1-yl)benzene as a versatile building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. The protocols detailed herein are designed to facilitate the synthesis of novel 1,2,3-triazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable, aromatic triazole linkage.

This compound is a valuable terminal alkyne building block for CuAAC reactions. The presence of the nitro group offers a potential site for further chemical modification, while the propargyl group provides the alkyne functionality necessary for the click reaction. The resulting triazole products incorporating the 4-nitrophenyl moiety are of particular interest in drug discovery due to the prevalence of the nitrophenyl group in various bioactive molecules.

Key Applications

The CuAAC reaction utilizing this compound can be employed in various stages of the drug discovery and development process:

-

Lead Discovery and Optimization: Rapidly generate libraries of diverse triazole-containing compounds for high-throughput screening. The modular nature of the click reaction allows for the facile introduction of a wide variety of substituents by varying the azide reaction partner.

-

Structure-Activity Relationship (SAR) Studies: Systematically explore the chemical space around a pharmacophore by synthesizing a series of analogs with modifications at the triazole ring.

-

Bioconjugation: Link the 4-nitrophenyl-triazole moiety to biomolecules such as peptides, proteins, or nucleic acids to create novel probes or targeted therapeutics. The stability of the triazole ring makes it an ideal linker.

Experimental Data

The following table summarizes representative data for a CuAAC reaction of a structurally similar compound, 4-nitrophenylacetylene, with various azides. This data provides an expected range of yields and reaction conditions applicable to this compound.

| Entry | Azide Partner | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl azide | 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 12 | 95 |

| 2 | 2-Azido-N,N-dimethylethanamine | N,N-Dimethyl-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)ethanamine | 12 | 88 |

| 3 | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | 12 | 92 |

| 4 | 2-Azidoacetic acid | 2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetic acid | 12 | 85 |

Note: Data is adapted from the synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.

Experimental Protocols

General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Azide derivative of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.).

-

Add the corresponding azide (1.0-1.2 eq.).

-

Add the solvent (e.g., t-BuOH/H₂O 1:1, to achieve a concentration of ~0.1 M).

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

De-gas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: Organic azides can be explosive and should be handled with care. Reactions should be carried out in a well-ventilated fume hood.

Visualizations

Diagram of the CuAAC Reaction Workflow

References

Application Notes and Protocols for 1-Nitro-4-(prop-2-yn-1-yl)benzene in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Nitro-4-(prop-2-yn-1-yl)benzene in advanced bioconjugation strategies. This compound uniquely combines a terminal alkyne for bioorthogonal "click" chemistry with a nitroaromatic group, opening avenues for its use as a photocleavable linker and as a trigger for targeted drug release in hypoxic environments.

Application 1: Photocleavable Linker for Spatiotemporal Control of Biomolecule Activity

The nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically 300-365 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond. By incorporating a terminal alkyne, this compound can be conjugated to azide-modified biomolecules (e.g., proteins, peptides, nucleic acids) via a stable triazole linkage formed during a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Subsequent UV irradiation allows for the precise, light-induced release of the biomolecule from its conjugate.

Logical Workflow for Photocleavage Application

Caption: Workflow for bioconjugation and light-induced release.

Experimental Protocol: SPAAC Conjugation and Photocleavage

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide)

-

This compound

-

DBCO-functionalized crosslinker (if biomolecule is not already azide-modified)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

UV lamp (365 nm)

-

Analytical instruments (e.g., HPLC, mass spectrometry, SDS-PAGE)

Protocol:

-

Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Bioconjugation via SPAAC:

-

Dissolve the azide-modified biomolecule in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-